N'-{3-[4-(dimethylamino)phenyl]propyl}-N-[3-(trifluoromethyl)phenyl]ethanediamide
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Overview
Description
N’-{3-[4-(dimethylamino)phenyl]propyl}-N-[3-(trifluoromethyl)phenyl]ethanediamide is an organic compound with a complex structure It features a dimethylamino group attached to a phenyl ring, which is further connected to a propyl chain Additionally, it has a trifluoromethyl group attached to another phenyl ring, which is linked to an ethanediamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-{3-[4-(dimethylamino)phenyl]propyl}-N-[3-(trifluoromethyl)phenyl]ethanediamide typically involves multiple steps. One common method includes the following steps:
Formation of the Dimethylamino Phenyl Propyl Intermediate: This step involves the reaction of 4-(dimethylamino)benzaldehyde with a suitable propylating agent under basic conditions to form the intermediate.
Introduction of the Trifluoromethyl Group: The intermediate is then reacted with a trifluoromethylating agent, such as trifluoromethyl iodide, under catalytic conditions to introduce the trifluoromethyl group.
Formation of the Ethanediamide Moiety: Finally, the compound is reacted with ethanediamine under appropriate conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N’-{3-[4-(dimethylamino)phenyl]propyl}-N-[3-(trifluoromethyl)phenyl]ethanediamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N’-{3-[4-(dimethylamino)phenyl]propyl}-N-[3-(trifluoromethyl)phenyl]ethanediamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including its role as a pharmacophore in drug design.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N’-{3-[4-(dimethylamino)phenyl]propyl}-N-[3-(trifluoromethyl)phenyl]ethanediamide involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethylaminopropyl Methacrylamide: Similar in structure but lacks the trifluoromethyl group.
4-(Dimethylamino)phenyldiphenylphosphine: Contains a dimethylamino group but has a different core structure.
Methanone, [4-(dimethylamino)phenyl]phenyl-: Similar aromatic structure but different functional groups.
Uniqueness
N’-{3-[4-(dimethylamino)phenyl]propyl}-N-[3-(trifluoromethyl)phenyl]ethanediamide is unique due to the presence of both dimethylamino and trifluoromethyl groups, which confer distinct chemical and biological properties. This combination of functional groups is not commonly found in other compounds, making it a valuable molecule for various applications.
Properties
IUPAC Name |
N-[3-[4-(dimethylamino)phenyl]propyl]-N'-[3-(trifluoromethyl)phenyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22F3N3O2/c1-26(2)17-10-8-14(9-11-17)5-4-12-24-18(27)19(28)25-16-7-3-6-15(13-16)20(21,22)23/h3,6-11,13H,4-5,12H2,1-2H3,(H,24,27)(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOBBGLLYCZVQGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CCCNC(=O)C(=O)NC2=CC=CC(=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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